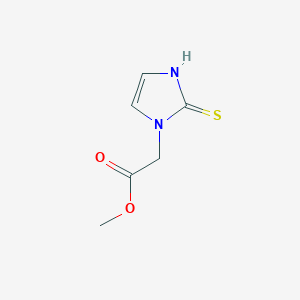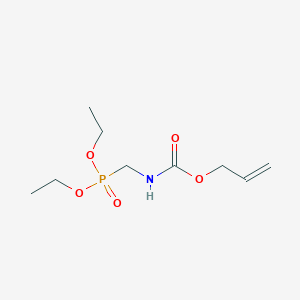
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate is an organophosphorus compound with the molecular formula C9H18NO5P It is a derivative of phosphonic acid and contains both an allyloxycarbonyl group and an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate allyloxycarbonyl-protected aminomethyl precursor. One common method involves the use of diethyl phosphite and N-allyloxycarbonyl-aminomethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also improve the reaction rate and selectivity. The final product is often obtained in high purity through techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the allyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of functionalized phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug or as a precursor to biologically active molecules.
Agricultural Chemistry: It can be used in the development of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the synthesis of flame retardants and other specialty materials.
Wirkmechanismus
The mechanism of action of diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing the active aminomethylphosphonate moiety upon metabolic activation. The released aminomethylphosphonate can then interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (aminomethyl)phosphonate: Lacks the allyloxycarbonyl group, making it less versatile in certain synthetic applications.
Diethyl (N-benzyloxycarbonyl-aminomethyl)phosphonate: Contains a benzyloxycarbonyl group instead of an allyloxycarbonyl group, which can affect its reactivity and biological activity.
Diethyl (N-methoxycarbonyl-aminomethyl)phosphonate: Contains a methoxycarbonyl group, which can influence its solubility and stability.
The uniqueness of this compound lies in its combination of the allyloxycarbonyl and aminomethyl groups, providing a balance of reactivity and stability that is advantageous for various applications.
Eigenschaften
Molekularformel |
C9H18NO5P |
|---|---|
Molekulargewicht |
251.22 g/mol |
IUPAC-Name |
prop-2-enyl N-(diethoxyphosphorylmethyl)carbamate |
InChI |
InChI=1S/C9H18NO5P/c1-4-7-13-9(11)10-8-16(12,14-5-2)15-6-3/h4H,1,5-8H2,2-3H3,(H,10,11) |
InChI-Schlüssel |
CIELYGICHFQBRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CNC(=O)OCC=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


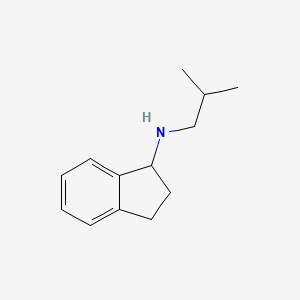
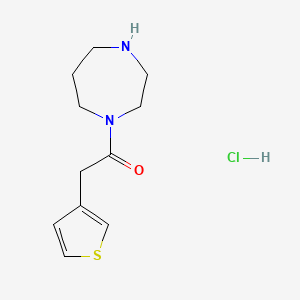
![1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B15094865.png)
![4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B15094872.png)
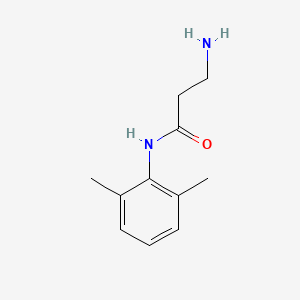
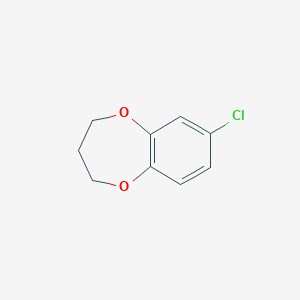
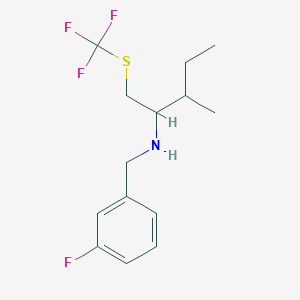

![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)



![3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B15094929.png)
